molecular formula C7H15Cl2N2O4P B018640 4-Hydroperoxycyclophosphamid CAS No. 39800-16-3

4-Hydroperoxycyclophosphamid

Katalognummer: B018640
CAS-Nummer: 39800-16-3
Molekulargewicht: 293.08 g/mol
InChI-Schlüssel: VPAWVRUHMJVRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfosfamid, auch bekannt als 4-Hydroperoxycyclophosphamid, ist eine Oxazaphosphorin-Verbindung. Es war ein experimenteller Medikamentenkandidat, der in erster Linie auf seine potenzielle Anwendung bei der Behandlung von Blutkrebs untersucht wurde. Perfosfamid wurde bei Knochenmarktransplantationen eingesetzt, um Lymphozyten zu entfernen und eine Graft-versus-Host-Krankheit zu verhindern .

Wissenschaftliche Forschungsanwendungen

Perfosfamid wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt:

Wirkmechanismus

Perfosfamid übt seine Wirkungen durch DNA-Alkylierung aus. Es wird zu 4-Hydroxycyclophosphamid metabolisiert, das dann Phosphoramidmustard und Acrolein bildet. Phosphoramidmustard alkyliert die DNA, was zur Hemmung der DNA-Replikation und der RNA- und Proteinsynthese führt. Dies führt zu zytotoxischen Wirkungen auf sich schnell teilende Zellen, wie z. B. Krebszellen .

Wirkmechanismus

Target of Action

4-Hydroperoxycyclophosphamide (4-OOH-CY) is an activated analog of cyclophosphamide . Its primary targets are DNA and T cells . It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can be used in the study of rheumatoid arthritis and autoimmune diseases .

Mode of Action

4-OOH-CY interacts with its targets by cross-linking DNA, which leads to the induction of T cell apoptosis . This apoptosis is independent of caspase receptor activation . Additionally, 4-OOH-CY can activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by 4-OOH-CY is the mitochondrial death pathway . The production of ROS by 4-OOH-CY activates this pathway, leading to T cell apoptosis . This process is independent of caspase receptor activation .

Pharmacokinetics

The pharmacokinetics of 4-OOH-CY involves its conversion from the prodrug cyclophosphamide . Approximately 90% of administered cyclophosphamide is activated to 4-hydroxycyclophosphamide, and 80% of that is detoxified to 4-ketocyclophosphamide and carboxyphosphamide .

Result of Action

The molecular and cellular effects of 4-OOH-CY’s action primarily involve the induction of T cell apoptosis . This apoptosis is independent of caspase receptor activation and is mediated by the production of ROS, which activates the mitochondrial death pathway .

Action Environment

The action of 4-OOH-CY can be influenced by environmental factors such as the presence of other compounds. For example, when used in conjunction with methotrexate, 4-OOH-CY can inhibit the expression of RANKL in fibroblast-like synoviocytes induced by IL-6/sil-6r through the inhibition of the JAK2/STAT3 and p38MAPK signaling pathways .

Biochemische Analyse

Biochemical Properties

4-Hydroperoxycyclophosphamide interacts with various biomolecules, including DNA and enzymes. It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can also activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .

Cellular Effects

4-Hydroperoxycyclophosphamide has marked effects on various types of cells and cellular processes. For instance, it induces marked cardiotoxicity at µM concentrations . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Hydroperoxycyclophosphamide involves its interaction with DNA and the induction of apoptosis. It cross-links DNA, leading to T cell apoptosis . This apoptosis is independent of caspase receptor activation. Furthermore, 4-Hydroperoxycyclophosphamide can activate the mitochondrial death pathway by producing ROS .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroperoxycyclophosphamide change over time in laboratory settings. For instance, it has been shown to induce marked cardiotoxicity at µM concentrations . It also leads to increased levels of ATP and total glutathione on proliferative cells at 25 µM .

Dosage Effects in Animal Models

The effects of 4-Hydroperoxycyclophosphamide vary with different dosages in animal models. For example, at a dosage of 200 mg/kg, it induces T cell and B cell death in mice .

Metabolic Pathways

4-Hydroperoxycyclophosphamide is involved in various metabolic pathways. It is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide .

Subcellular Localization

It is known that it can induce the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG .

Vorbereitungsmethoden

Perfosfamid wird aus Cyclophosphamid synthetisiert. Die Syntheseroute beinhaltet die Hydroxylierung von Cyclophosphamid zur Herstellung von 4-Hydroxycyclophosphamid, das anschließend weiter zu Perfosfamid oxidiert wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Peroxygenasen, wie z. B. solchen aus Marasmius rotula, die Cyclophosphamid unter Verwendung von Wasserstoffperoxid als Cosubstrat effizient hydroxylieren können .

Analyse Chemischer Reaktionen

Perfosfamid unterliegt mehreren Arten von chemischen Reaktionen:

    Oxidation: Perfosfamid kann zu 4-Hydroxycyclophosphamid und weiter zu 4-Ketocyclophosphamid oxidiert werden.

    Reduktion: Es kann unter bestimmten Bedingungen zurück zu Cyclophosphamid reduziert werden.

    Substitution: Perfosfamid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Chlorethylgruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 4-Hydroxycyclophosphamid, 4-Ketocyclophosphamid und Cyclophosphamid .

Vergleich Mit ähnlichen Verbindungen

Perfosfamid ähnelt anderen Oxazaphosphorin-Verbindungen, wie z. B.:

    Cyclophosphamid: Ein weit verbreitetes Chemotherapeutikum, das zu 4-Hydroxycyclophosphamid metabolisiert wird.

    Mafosfamid: Eine weitere Oxazaphosphorin-Verbindung mit ähnlichen Stoffwechselwegen.

Perfosfamid zeichnet sich insbesondere durch seinen spezifischen Einsatz bei Knochenmarktransplantationen zur Entfernung von Lymphozyten und zur Vorbeugung von Graft-versus-Host-Krankheit aus .

Biologische Aktivität

4-Hydroperoxy cyclophosphamide (4-HC) is a derivative of the well-known chemotherapeutic agent cyclophosphamide, exhibiting unique biological activities that make it significant in both clinical and research settings. This article explores the biological activity of 4-HC, focusing on its mechanisms of action, effects on various cell types, and implications for cancer therapy.

4-HC is primarily known for its role as an alkylating agent. Upon administration, it undergoes conversion to active metabolites that interact with DNA, leading to cross-linking and subsequent cell death. However, 4-HC also exhibits caspase-independent apoptosis , which is particularly relevant in T cells. This pathway involves oxidative stress and the nuclear relocation of mitochondrial apoptogenic factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG) .

Key Mechanisms:

  • Oxidative Stress: Induces reactive oxygen species (ROS) production, which triggers apoptosis through mitochondrial pathways.
  • Nuclear Relocation: AIF and EndoG translocate to the nucleus, facilitating cell death independent of caspase activation .
  • Cell Type Sensitivity: Different immune cell subsets exhibit varying sensitivities to 4-HC, with immature T cells being particularly susceptible at low concentrations .

In Vitro Studies

Numerous in vitro studies have characterized the effects of 4-HC on various cell types:

  • T Cells: 4-HC induces apoptosis in T cells via oxidative stress mechanisms. Studies show that low concentrations (1-3 µg/mL) can effectively induce cell death over time (24-72 hours) .
  • B Cells: The compound has been shown to abrogate immunoglobulin secretion in B cells when pre-treated with low doses before co-culture with T cells .
  • Granulocyte-Macrophage Progenitors (CFU-GM): Variability in 4-HC activity against CFU-GM has been noted, indicating that incubation conditions significantly influence its efficacy .

Pharmacokinetics

The pharmacokinetics of 4-HC reveal important insights into its clinical applications. Research indicates that serum albumin levels influence the half-life and overall drug disposition in patients with conditions like glomerulonephritis. A study found a significant correlation between serum albumin levels and the pharmacokinetics of both cyclophosphamide and 4-HC, suggesting that patient-specific factors can alter therapeutic outcomes .

Case Studies

  • Graft Purging in AML: A study demonstrated that grafts purged with 4-HC resulted in higher leukemia-free survival rates after autologous bone marrow transplants for acute myeloid leukemia (AML). This suggests a potential role for 4-HC in improving transplant outcomes by eliminating malignant cells from grafts .
  • Clinical Variability: Variability in therapeutic responses to 4-HC has been observed among different patient populations, particularly those with nephritis. Genetic polymorphisms affecting drug metabolism may contribute to these differences .

Summary Table of Biological Activities

Biological Activity Cell Type Mechanism Concentration Outcome
Induces ApoptosisT CellsCaspase-independent via oxidative stress1-3 µg/mLCell death over 24-72 hours
Abrogates ImmunoglobulinB CellsInhibition of T-cell mediated differentiationLow concentrationsReduced immunoglobulin secretion
Enhances SurvivalAML GraftsPurging of malignant cellsN/AHigher leukemia-free survival
Variable EfficacyNephritis PatientsGenetic polymorphisms affecting metabolismN/AVariable therapeutic outcomes

Eigenschaften

IUPAC Name

N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWVRUHMJVRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049058
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-16-3
Record name 4-Hydroperoxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39800-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ASTA 6496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroperoxycyclophosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroperoxy cyclophosphamide
Reactant of Route 2
Reactant of Route 2
4-Hydroperoxy cyclophosphamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroperoxy cyclophosphamide
Reactant of Route 4
4-Hydroperoxy cyclophosphamide
Reactant of Route 5
Reactant of Route 5
4-Hydroperoxy cyclophosphamide
Reactant of Route 6
4-Hydroperoxy cyclophosphamide
Customer
Q & A

Q1: How does 4-hydroperoxycyclophosphamide exert its antitumor activity?

A1: 4-hydroperoxycyclophosphamide (4-OOH-CPA) is an activated analog of the alkylating agent cyclophosphamide. Unlike cyclophosphamide, 4-OOH-CPA does not require metabolic activation by the liver and readily breaks down into its active metabolites, primarily phosphoramide mustard and acrolein. [, ] Phosphoramide mustard is a potent DNA alkylating agent, forming crosslinks between DNA strands. [, ] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. [, ]

Q2: Which specific DNA bases are targeted by phosphoramide mustard?

A2: Phosphoramide mustard preferentially alkylates guanine bases within DNA. [] Interestingly, the sequence context surrounding the guanine influences the likelihood of alkylation. For example, guanines flanked by cytosines are less susceptible to 4-OOH-CPA induced damage. []

Q3: Is DNA crosslinking the sole mechanism by which 4-OOH-CPA induces cell death?

A3: While DNA crosslinking by phosphoramide mustard is considered the primary cytotoxic mechanism, 4-OOH-CPA also induces apoptosis, a programmed cell death pathway. [, , , ] This process involves specific morphological and biochemical changes, including DNA fragmentation and activation of caspase enzymes. [, , , ]

Q4: How does the pH of the environment influence 4-OOH-CPA's conversion to active metabolites?

A5: The conversion of 4-OOH-CPA's primary metabolite, 4-hydroxycyclophosphamide, into phosphoramide mustard and acrolein is influenced by the presence of general base catalysts like phosphate and bicarbonate. [, ] This conversion is more efficient at higher pH and catalyst concentrations. [, ] This pH dependency has significant implications for 4-OOH-CPA's urotoxic potential, as the pH and composition of urine can affect acrolein-induced bladder toxicity. []

Q5: Can the intracellular concentration of specific molecules modulate 4-OOH-CPA's cytotoxic activity?

A6: Yes, the intracellular concentration of bifunctional catalysts, such as inorganic phosphates, organic phosphates, and certain enzymes, can influence the conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein. [] This suggests that variations in these catalysts between tumor cells and normal cells could potentially contribute to 4-OOH-CPA's oncotoxic specificity. []

Q6: How does the tumor suppressor protein p53 influence the response of cells to 4-OOH-CPA?

A7: The presence of functional p53 appears to protect cells, particularly those in organogenesis-stage limbs, from 4-OOH-CPA induced damage. [] p53 plays a crucial role in cell cycle arrest and apoptosis, both of which are triggered in response to DNA damage caused by 4-OOH-CPA. [] In the absence of p53, cells may accumulate DNA damage, leading to increased cell death by necrosis and more severe developmental abnormalities. []

Q7: What is the role of cytochrome c in 4-OOH-CPA induced cell death?

A8: Studies have shown that 4-OOH-CPA, alongside other teratogens like heat shock, can trigger the release of cytochrome c from mitochondria in embryonic cells. [] This release precedes the activation of caspase enzymes, indicating that cytochrome c release is an upstream event in the apoptotic pathway induced by 4-OOH-CPA. []

Q8: Are there cell types that display resistance to the apoptotic effects of 4-OOH-CPA?

A9: Yes, certain cell types, such as heart cells in day 9 mouse embryos, demonstrate remarkable resistance to the cell death-inducing effects of 4-OOH-CPA. [] This resistance is linked to the absence of cytochrome c release from mitochondria, highlighting the critical role of this event in 4-OOH-CPA induced apoptosis. []

Q9: How is 4-hydroperoxycyclophosphamide used in the context of autologous bone marrow transplantation?

A10: 4-OOH-CPA is employed ex vivo to purge bone marrow grafts of contaminating tumor cells prior to transplantation. [, , , , , , , ] This approach aims to reduce the risk of disease relapse after transplantation. [, , , , , , , ]

Q10: What are the challenges associated with using 4-OOH-CPA for ex vivo purging?

A11: While effective in eliminating certain tumor cells, 4-OOH-CPA can also damage healthy hematopoietic stem cells in the bone marrow graft. [, , , ] This damage can lead to delayed or incomplete hematopoietic recovery after transplantation, increasing the risk of infections and bleeding complications. [, , , ]

Q11: Are there strategies to enhance the efficacy and safety of 4-OOH-CPA purging?

A12: Several approaches are being explored to improve 4-OOH-CPA purging. One strategy involves combining 4-OOH-CPA with other agents, such as etoposide or immunotoxins, to enhance tumor cell killing while minimizing damage to healthy stem cells. [, ] Another approach focuses on optimizing the incubation conditions during ex vivo treatment, including the concentration of red blood cells and nucleated bone marrow cells, which can influence 4-OOH-CPA activity. []

Q12: Can the effectiveness of 4-OOH-CPA purging be predicted?

A13: Researchers are investigating potential biomarkers and assays to predict the success of 4-OOH-CPA purging. For instance, the CFU-GM (colony-forming unit-granulocyte, macrophage) content of the purged bone marrow graft has been correlated with the time to hematologic recovery after transplantation. [] This suggests that CFU-GM content could serve as a potential predictor of hematopoietic reconstitution. []

Q13: How does the sensitivity of leukemic cells to 4-OOH-CPA vary?

A14: The sensitivity of leukemic cells to 4-OOH-CPA can differ significantly depending on factors like the leukemia subtype, stage of differentiation, and prior treatment history. [, , , ] This variability highlights the need for individualized treatment strategies and underscores the importance of developing reliable methods to assess tumor cell sensitivity before ex vivo purging. [, , , ]

Q14: What are the potential advantages of intraarterial administration of 4-OOH-CPA for treating brain tumors?

A15: Intraarterial (i.a.) administration of 4-OOH-CPA for brain tumors offers potential advantages over intravenous (i.v.) administration. [] I.a. delivery allows for higher drug concentrations to be achieved directly within the tumor, while minimizing systemic exposure and toxicity. [] This targeted approach has been shown to improve survival in animal models of human glioma. []

Q15: Are there any alternatives to 4-OOH-CPA for ex vivo purging or cancer treatment?

A16: Yes, researchers are continually exploring alternative agents and strategies for both ex vivo purging and cancer treatment. For purging, options include other chemotherapeutic drugs, immunotoxins, and photodynamic therapy. [, , ] In the broader context of cancer treatment, targeted therapies, immunotherapy, and novel drug delivery systems are actively being developed and tested.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.